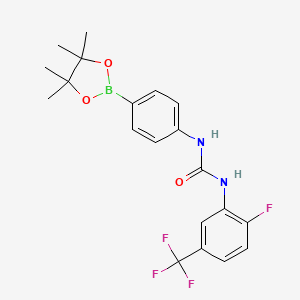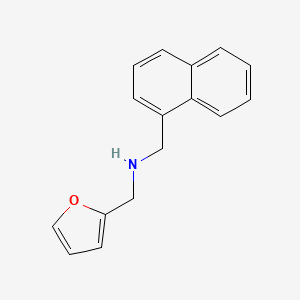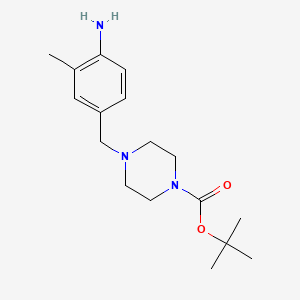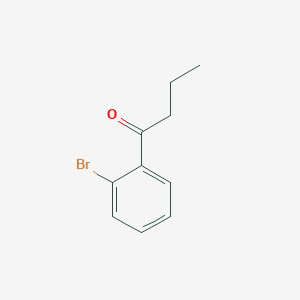
2-Amino-3-pentanone hydrochloride
Vue d'ensemble
Description
2-Amino-3-pentanone hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of 3-pentanone, where an amino group is substituted at the second carbon position, and it is commonly found in its hydrochloride salt form
Mécanisme D'action
Target of Action
The primary target of 2-Amino-3-pentanone hydrochloride is the carbonyl group in aldehydes and ketones . The compound, being an amine, acts as a nucleophile and interacts with the carbonyl group .
Mode of Action
The mode of action involves a nucleophilic addition reaction, where this compound adds to the carbonyl group of aldehydes and ketones to form imines . This reaction is acid-catalyzed and reversible . The nitrogen in the amine acts as the nucleophile instead of the oxygen because reaction with oxygen would lead to a reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the imine in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that the compound can participate in reactions leading to the formation of imines and enamines . These reactions are common in biological pathways, where imines are often intermediates and are referred to as Schiff bases .
Pharmacokinetics
The pka values of similar compounds, such as local anesthetics, are close to physiological ph, suggesting that both protonated and unprotonated forms of the compound could be present . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the action of this compound is the formation of imines or enamines . These products are often crystalline and easy to handle, making them useful for purifying and characterizing liquid ketones or aldehydes .
Action Environment
The environment can significantly influence the action of this compound. For instance, the pH needs to be carefully controlled during the formation of imine compounds . The rate of imine formation is generally greatest near a pH of 5 and drops at higher and lower pH’s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-pentanone hydrochloride typically involves the reaction of 3-pentanone with ammonia or an amine under acidic conditions. One common method is the Mannich reaction, which involves the amino alkylation of 3-pentanone using formaldehyde and ammonia or a primary amine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to yield the hydrochloride salt of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is then purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-pentanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-pentanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-butanone hydrochloride
- 2-Amino-4-pentanone hydrochloride
- 3-Amino-2-pentanone hydrochloride
Uniqueness
2-Amino-3-pentanone hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-aminopentan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOONXWJXDICFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155304.png)


![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B3155345.png)






